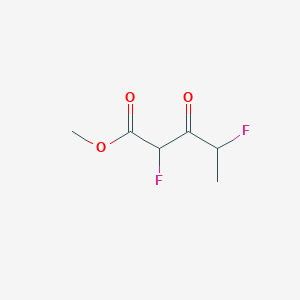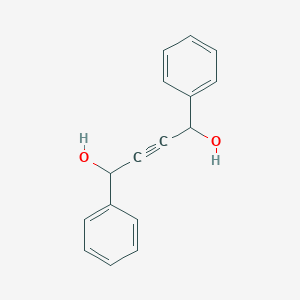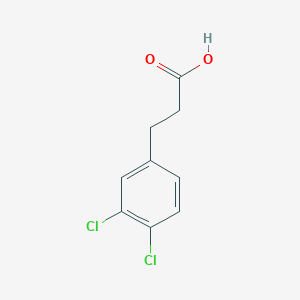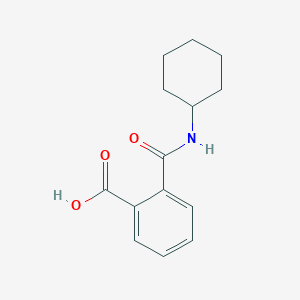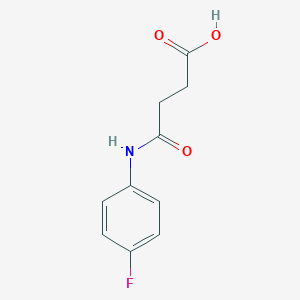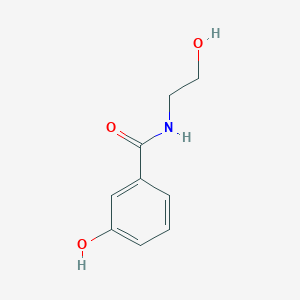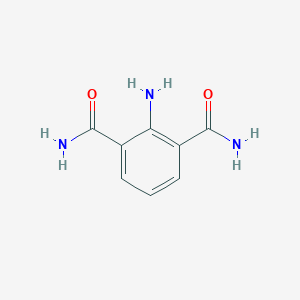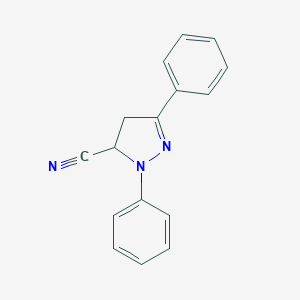
1,3-diphenyl-4,5-dihydro-1H-pyrazole-5-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-diphenyl-4,5-dihydro-1H-pyrazole-5-carbonitrile, also known as DPPC, is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its diverse biological activities. DPPC has been shown to exhibit anti-inflammatory, anti-tumor, anti-microbial, and anti-viral properties.
Mechanism Of Action
The exact mechanism of action of 1,3-diphenyl-4,5-dihydro-1H-pyrazole-5-carbonitrile is not fully understood. However, it has been proposed that 1,3-diphenyl-4,5-dihydro-1H-pyrazole-5-carbonitrile exerts its biological activities by inhibiting various enzymes and signaling pathways. For example, 1,3-diphenyl-4,5-dihydro-1H-pyrazole-5-carbonitrile has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of pro-inflammatory prostaglandins. 1,3-diphenyl-4,5-dihydro-1H-pyrazole-5-carbonitrile has also been reported to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cell survival.
Biochemical And Physiological Effects
1,3-diphenyl-4,5-dihydro-1H-pyrazole-5-carbonitrile has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that 1,3-diphenyl-4,5-dihydro-1H-pyrazole-5-carbonitrile can induce apoptosis in cancer cells by activating caspase-3 and caspase-9. 1,3-diphenyl-4,5-dihydro-1H-pyrazole-5-carbonitrile has also been reported to inhibit the growth of various cancer cell lines such as breast cancer, lung cancer, and colon cancer. In addition, 1,3-diphenyl-4,5-dihydro-1H-pyrazole-5-carbonitrile has been shown to have anti-microbial activity against various bacteria and fungi. 1,3-diphenyl-4,5-dihydro-1H-pyrazole-5-carbonitrile has also been reported to have anti-viral activity against herpes simplex virus type 1 (HSV-1) and coxsackievirus B3 (CVB3).
Advantages And Limitations For Lab Experiments
1,3-diphenyl-4,5-dihydro-1H-pyrazole-5-carbonitrile has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it exhibits diverse biological activities. However, one limitation of 1,3-diphenyl-4,5-dihydro-1H-pyrazole-5-carbonitrile is its low solubility in water, which can make it difficult to work with in aqueous solutions. In addition, the exact mechanism of action of 1,3-diphenyl-4,5-dihydro-1H-pyrazole-5-carbonitrile is not fully understood, which can make it challenging to design experiments to study its biological activities.
Future Directions
There are several future directions for research on 1,3-diphenyl-4,5-dihydro-1H-pyrazole-5-carbonitrile. One area of interest is the development of 1,3-diphenyl-4,5-dihydro-1H-pyrazole-5-carbonitrile-based drugs for the treatment of inflammatory diseases and cancer. Another area of interest is the investigation of the structure-activity relationship of 1,3-diphenyl-4,5-dihydro-1H-pyrazole-5-carbonitrile to identify more potent analogs. In addition, further studies are needed to elucidate the exact mechanism of action of 1,3-diphenyl-4,5-dihydro-1H-pyrazole-5-carbonitrile and to understand its potential side effects.
Synthesis Methods
1,3-diphenyl-4,5-dihydro-1H-pyrazole-5-carbonitrile can be synthesized by the reaction of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde with malononitrile in the presence of a base such as potassium hydroxide. The reaction proceeds through a Knoevenagel condensation followed by a Michael addition to yield 1,3-diphenyl-4,5-dihydro-1H-pyrazole-5-carbonitrile. The purity of the compound can be improved by recrystallization from a suitable solvent.
Scientific Research Applications
1,3-diphenyl-4,5-dihydro-1H-pyrazole-5-carbonitrile has been extensively studied for its biological activities. It has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. 1,3-diphenyl-4,5-dihydro-1H-pyrazole-5-carbonitrile has also been reported to have anti-tumor activity by inducing apoptosis in cancer cells. In addition, 1,3-diphenyl-4,5-dihydro-1H-pyrazole-5-carbonitrile has been shown to have anti-microbial and anti-viral properties.
properties
CAS RN |
3426-35-5 |
|---|---|
Product Name |
1,3-diphenyl-4,5-dihydro-1H-pyrazole-5-carbonitrile |
Molecular Formula |
C16H13N3 |
Molecular Weight |
247.29 g/mol |
IUPAC Name |
2,5-diphenyl-3,4-dihydropyrazole-3-carbonitrile |
InChI |
InChI=1S/C16H13N3/c17-12-15-11-16(13-7-3-1-4-8-13)18-19(15)14-9-5-2-6-10-14/h1-10,15H,11H2 |
InChI Key |
BSKPIEALJAZZOT-UHFFFAOYSA-N |
SMILES |
C1C(N(N=C1C2=CC=CC=C2)C3=CC=CC=C3)C#N |
Canonical SMILES |
C1C(N(N=C1C2=CC=CC=C2)C3=CC=CC=C3)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



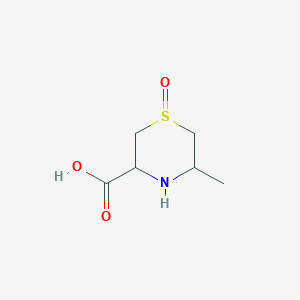
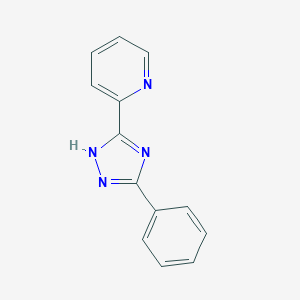
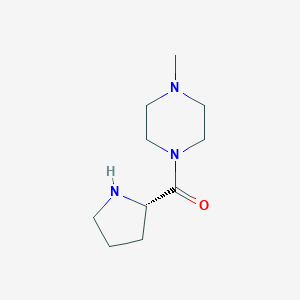
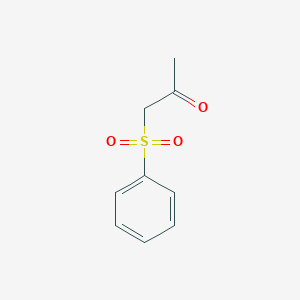
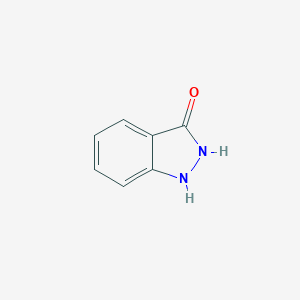
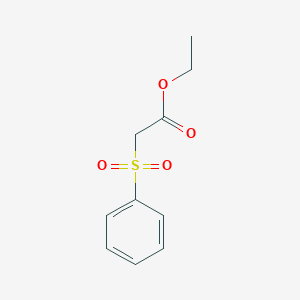
![1,4-Dioxaspiro[4.5]decane-8-acetic acid](/img/structure/B177103.png)
